alpha-Methyl-D-tryptophan

Übersicht

Beschreibung

Alpha-Methyl-D-tryptophan (α-Methyltryptophan) is a derivative of tryptophan . It is a blocker of ATBo, an amino acid transporter whose expression is upregulated in cancer .

Synthesis Analysis

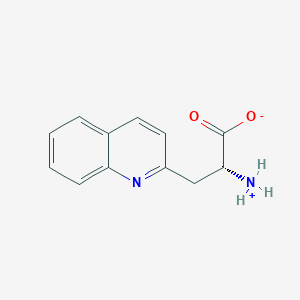

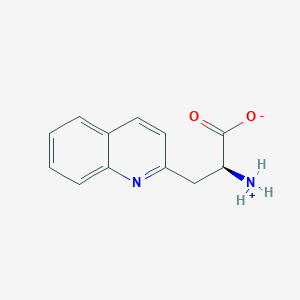

The synthesis of alpha-Methyl-D-tryptophan involves the use of 1-Methyl-D-tryptophan, which has an empirical formula of C12H14N2O2 and a molecular weight of 218.25 . The preparation of samples prior to tryptophan analysis can be significantly simplified by using ascorbic acid as an antioxidant to eliminate the problem of tryptophan degradation during alkaline hydrolysis .Molecular Structure Analysis

The molecular structure of alpha-Methyl-D-tryptophan is characterized by an indole functional group . The distinguishing structural characteristic of tryptophan is that it contains an indole functional group .Chemical Reactions Analysis

Alpha-Methyl-D-tryptophan is involved in various chemical reactions. For instance, it has been shown that the preparation of samples prior to tryptophan analysis can be significantly simplified by using ascorbic acid as an antioxidant to eliminate the problem of tryptophan degradation during alkaline hydrolysis .Physical And Chemical Properties Analysis

Alpha-Methyl-D-tryptophan is characterized by its unique physical and chemical properties. It has an empirical formula of C12H14N2O2 and a molecular weight of 218.25 .Wissenschaftliche Forschungsanwendungen

1. Lung Cancer Research

- Application : Tryptophan and its metabolites, including alpha-Methyl-D-tryptophan, can regulate the progression of lung cancer .

- Methods : The study of tryptophan metabolites in lung cancer involves examining their role in metabolic reprogramming, a complex factor contributing to the process of lung cancer .

- Results : The study found that tryptophan and its metabolites have pleiotropic functions in the pathogenic process of lung cancer, including modulating the tumor environment, promoting immune suppression, and drug resistance .

2. Digestive System Tumors

- Application : Tryptophan metabolism plays a crucial role in influencing the development of digestive system tumors .

- Methods : The study involves examining the dysregulation of tryptophan and its metabolites in various digestive system cancers, including esophageal, gastric, liver, colorectal, and pancreatic cancers .

- Results : The study found that aberrantly expressed tryptophan metabolites are associated with diverse clinical features in digestive system tumors. Moreover, the levels of these metabolites can serve as prognostic indicators and predictors of recurrence risk in patients with digestive system tumors .

3. Synthesis of Natural Products

- Application : Alpha-Methyl-D-tryptophan is used to prepare a number of natural products including macroline alkaloids .

- Methods : The preparation involves the Pictet-Spengler reaction of tryptophan esters with aldehydes .

- Results : The reaction results in the synthesis of 1-substituted indolactam precursors .

4. Anticancer Peptides

- Application : Tryptophan is utilized as a probe molecule to study the mechanism of anticancer action and the specificity of α-helical anticancer peptides .

- Methods : The study involves placing the tryptophan residue at positions 2, 12, and 24 in the sequence, which are close to the N-terminus, the middle, and the C-terminus, respectively .

- Results : The study is aimed at understanding the role of tryptophan in the mechanism of anticancer action .

5. Lung Tumor Growth Inhibition

- Application : Alpha-Methyl-D-tryptophan, also known as indoximod, is used as a non-enzyme inhibitory drug that targets the IDO1 pathway and can inhibit lung tumor growth .

- Methods : Indoximod can directly act on immune cells by creating an artificially tryptophan-related signal, relieving the IDO1-mediated immunosuppression .

- Results : The application of indoximod has shown to inhibit lung tumor growth in vivo .

6. Protein Engineering

- Application : Unnatural amino acids like alpha-Methyl-D-tryptophan have gained significant attention in protein engineering and drug discovery as they allow the evolution of proteins with enhanced stability and activity .

- Methods : The incorporation of unnatural amino acids into proteins offers a rational approach to engineer enzymes for designing efficient biocatalysts that exhibit versatile physicochemical properties and biological functions .

- Results : Unnatural amino acids offer a wide array of applications such as antibody-drug conjugates, probes for change in protein conformation and structure–activity relationships, peptide-based imaging, antimicrobial activities, etc .

7. Tumor Immune Escape

- Application : Alpha-Methyl-D-tryptophan, also known as indoximod, is used as a non-enzyme inhibitory drug that targets the IDO1 pathway and can inhibit lung tumor growth .

- Methods : Indoximod can directly act on immune cells by creating an artificially tryptophan-related signal, relieving the IDO1-mediated immunosuppression .

- Results : The application of indoximod has shown to inhibit lung tumor growth in vivo .

8. Serotonin Production

- Application : Tryptophan decarboxylase from rice was overexpressed in transgenic rice, recombinant E. coli (pET28b TDC), and recombinant yeast (pYES-TDC), and serotonin accumulation was detected .

- Methods : The study confirmed that serotonin was produced under the condition of 5-HTP as substrate .

- Results : This application of tryptophan and its metabolites contributes to our understanding of serotonin production .

Safety And Hazards

Zukünftige Richtungen

Future research on alpha-Methyl-D-tryptophan could focus on its potential role in promoting immune tolerance and improving autoimmune diseases . Another promising area of research is the investigation of the effects of alpha-Methyl-D-tryptophan on tryptophan metabolism in neurological and psychiatric disorders .

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-(1H-indol-3-yl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-12(13,11(15)16)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,7,14H,6,13H2,1H3,(H,15,16)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTTWHZHBPDYSQB-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CNC2=CC=CC=C21)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC1=CNC2=CC=CC=C21)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350249 | |

| Record name | (R)-a-Methyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-Methyl-D-tryptophan | |

CAS RN |

56452-52-9 | |

| Record name | (R)-a-Methyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

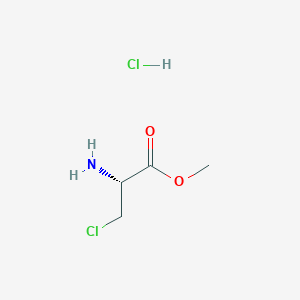

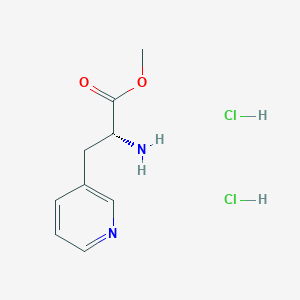

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

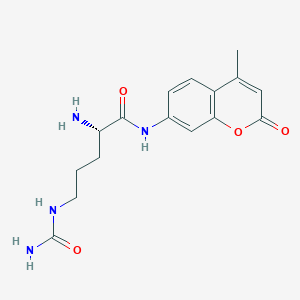

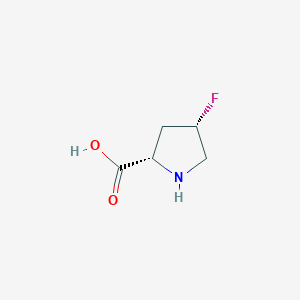

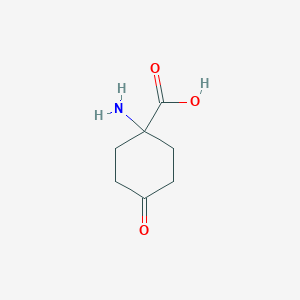

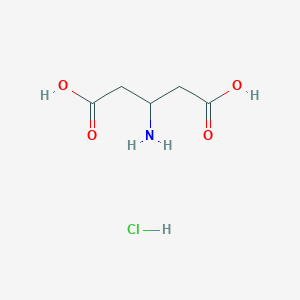

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.